2,2-Dimethyl-1-(methylsulfonyl)piperazine
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Overview
Description
2,2-Dimethyl-1-(methylsulfonyl)piperazine is an organic compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of two methyl groups and a methylsulfonyl group attached to the piperazine ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2,2-Dimethyl-1-(methylsulfonyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically proceeds under basic conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Chemical Reactions Analysis
2,2-Dimethyl-1-(methylsulfonyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can lead to the formation of sulfone derivatives .
Scientific Research Applications
2,2-Dimethyl-1-(methylsulfonyl)piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its use as a precursor for drug development. In the industrial sector, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The presence of the methylsulfonyl group allows it to participate in various chemical reactions, which can modulate its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2,2-Dimethyl-1-(methylsulfonyl)piperazine can be compared with other piperazine derivatives, such as 1-methylpiperazine and 1-ethylpiperazine. These compounds share a similar piperazine core structure but differ in the substituents attached to the ring. The presence of the methylsulfonyl group in this compound imparts unique chemical properties, making it distinct from other piperazine derivatives .
Properties
IUPAC Name |
2,2-dimethyl-1-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-7(2)6-8-4-5-9(7)12(3,10)11/h8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCSGLIYTODURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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